N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, an imidazole ring, and an oxalamide group . The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group is a bicyclic structure that includes a benzene ring fused with a 1,4-dioxin ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxalamide group is a type of amide that is derived from oxalic acid .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the three main functional groups mentioned above. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially make the compound amphoteric in nature .Scientific Research Applications
Crystal Structure Studies
The crystal structure of this compound reveals its three-dimensional arrangement of atoms. In a study by Chen et al., the compound was characterized as (E)- (2- ( (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide) . Understanding the crystal structure can inform its reactivity, stability, and potential interactions with other molecules.
Enzyme Inhibition
Cholinesterase Inhibition: The studied compound exhibited moderate to weak inhibition of cholinesterases . Cholinesterases play a crucial role in neurotransmission, and their modulation is relevant in neurodegenerative diseases like Alzheimer’s.
Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in lipid metabolism and inflammation. Investigating the compound’s effect on lipoxygenase activity could provide insights into its anti-inflammatory potential.
Sleep-Related Breathing Disorders
The compound’s derivatives have been explored as α2-Adrenoceptor subtype C (alpha-2C) antagonists . These derivatives may find applications in treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring.
Urease Inhibition
A copper (II) complex with a caffeic acid derivative ((E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid) showed urease inhibitory activity . Urease inhibitors are relevant in managing conditions related to urea metabolism.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound has been studied for its potential inhibitory effects on certain enzymes
Biochemical Pathways
Some studies suggest that it may have an impact on the pathways involving cholinesterases and lipoxygenase enzymes . .
Result of Action
Some studies suggest that it may have inhibitory effects on certain enzymes , which could potentially affect a variety of cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-11-17-4-6-20(11)7-5-18-15(21)16(22)19-12-2-3-13-14(10-12)24-9-8-23-13/h2-4,6,10H,5,7-9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWIANQFSGMVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.